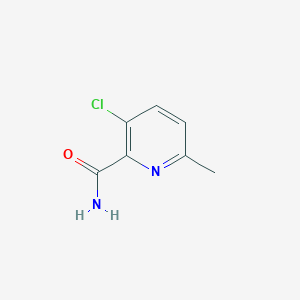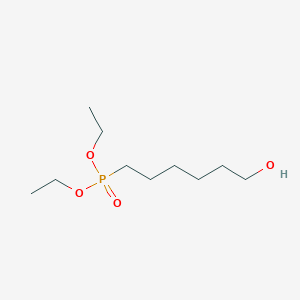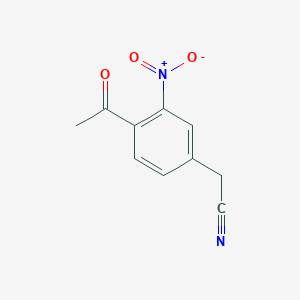
5-Chloro-2-(2-chloroethyl)benzoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-chloroethyl)benzoyl Chloride is a chemical compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring and an ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride typically involves the chlorination of 2-(2-chloroethyl)benzoic acid. This process can be carried out using thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
C9H9ClO2+SOCl2→C9H7Cl3O+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(2-chloroethyl)benzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Chloro-2-(2-chloroethyl)benzoic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, and thiol under basic conditions.
Hydrolysis: Water or aqueous base/acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Amides, Esters, Thioesters: Formed from nucleophilic substitution.
5-Chloro-2-(2-chloroethyl)benzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(2-chloroethyl)benzoyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to modify molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Lacks the chlorine and ethyl substituents.
2-Chloro-5-iodobenzoic Acid: Contains iodine instead of chlorine and lacks the ethyl group.
2-Chloroethyl Benzene: Lacks the carbonyl chloride group.
Uniqueness
5-Chloro-2-(2-chloroethyl)benzoyl Chloride is unique due to its dual chlorine substitution and the presence of an ethyl group, which imparts distinct reactivity and applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H7Cl3O |
|---|---|
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
5-chloro-2-(2-chloroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c10-4-3-6-1-2-7(11)5-8(6)9(12)13/h1-2,5H,3-4H2 |
InChI-Schlüssel |
VMLQSNDTJNVHQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)





![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)



